
Benzamide, N-(3-diethylaminopropyl)-3,4,5-trimethoxythio-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, N-(3-diethylaminopropyl)-3,4,5-trimethoxythio- is a complex organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly due to their biological activities. This compound is characterized by the presence of a benzamide core substituted with a 3-diethylaminopropyl group and three methoxy groups at the 3, 4, and 5 positions, along with a thioether linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-(3-diethylaminopropyl)-3,4,5-trimethoxythio- typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,4,5-trimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-(3-diethylaminopropyl)amine to yield the desired benzamide derivative. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-(3-diethylaminopropyl)-3,4,5-trimethoxythio- can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Benzamide, N-(3-diethylaminopropyl)-3,4,5-trimethoxythio- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of Benzamide, N-(3-diethylaminopropyl)-3,4,5-trimethoxythio- involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it has been shown to inhibit the activity of human chronic granulocytic leukemia cells and human gastrointestinal stromal tumor cells . The exact molecular pathways involved may include the inhibition of specific signaling pathways or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
N-(2-hydroxy-4-nitrophenyl)-p-substituted benzamide: Known for its antimicrobial activity.
N’-(1,3-benzothiazol-2-yl)-arylamides: Exhibits antibacterial properties and has been studied for its potential therapeutic applications.
Uniqueness
Benzamide, N-(3-diethylaminopropyl)-3,4,5-trimethoxythio- is unique due to its specific substitution pattern and the presence of a thioether linkage
Properties
CAS No. |
32417-54-2 |
|---|---|
Molecular Formula |
C17H28N2O3S |
Molecular Weight |
340.5 g/mol |
IUPAC Name |
N-[3-(diethylamino)propyl]-3,4,5-trimethoxybenzenecarbothioamide |
InChI |
InChI=1S/C17H28N2O3S/c1-6-19(7-2)10-8-9-18-17(23)13-11-14(20-3)16(22-5)15(12-13)21-4/h11-12H,6-10H2,1-5H3,(H,18,23) |
InChI Key |
NQAKYLBVCGQSAT-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCNC(=S)C1=CC(=C(C(=C1)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


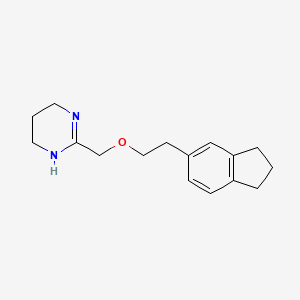
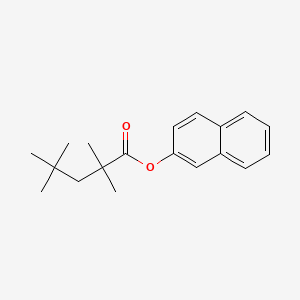
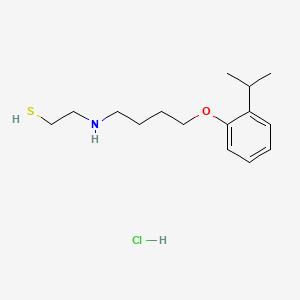
![3-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-3-carbonitrile](/img/structure/B14674524.png)
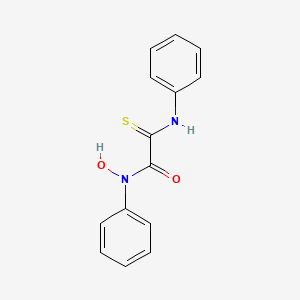
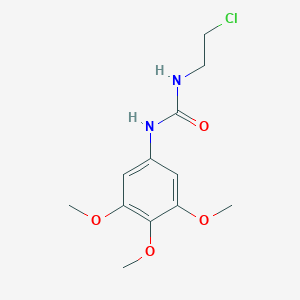
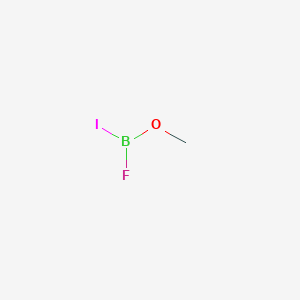
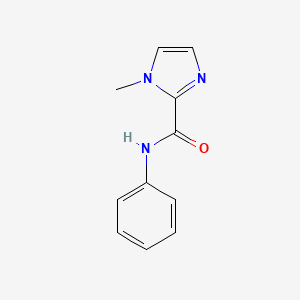
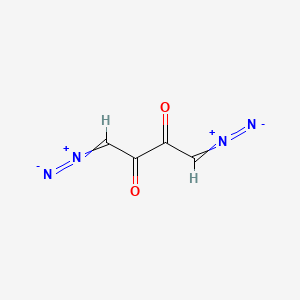
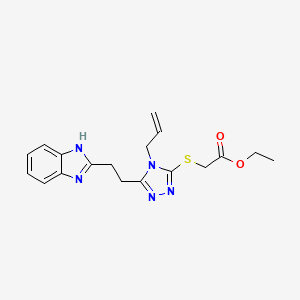

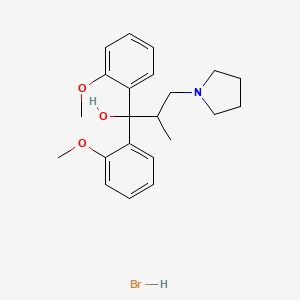
![1-{4-[(4-Aminophenyl)diazenyl]phenyl}ethanone](/img/structure/B14674550.png)

